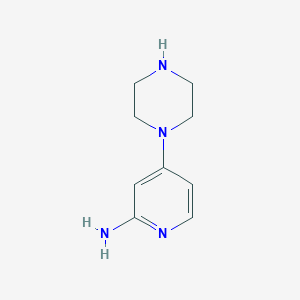
4-(Piperazin-1-yl)pyridin-2-amine
Vue d'ensemble
Description
“4-(Piperazin-1-yl)pyridin-2-amine” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond by a single bond that is not part of a ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Anticancer Activity
A study by Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including compounds related to 4-(Piperazin-1-yl)pyridin-2-amine. They found that these compounds exhibited significant anticancer activity against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancers (Kumar, S., Kumar, N., Roy, P., & Sondhi, S. M., 2013).
Antivertigo Agents
Shiozawa et al. (1984) studied 2-(2-aminoethyl) pyridines derived by modifying the amine moiety in betahistine, including structures similar to 4-(Piperazin-1-yl)pyridin-2-amine. These compounds were found to have potent antivertigo activity, indicating their potential use in treating conditions like spontaneous nystagmus (Shiozawa, A., Ichikawa, Y., Komuro, C., et al., 1984).
Structural Diversity in Metal Complexes
Purkait et al. (2017) investigated the use of a compound structurally similar to 4-(Piperazin-1-yl)pyridin-2-amine in forming group 12 metal complexes. They discovered significant structural diversity in the resulting complexes, which could have implications in various fields of inorganic chemistry (Purkait, S., Aullón, G., Zangrando, E., & Chakraborty, P., 2017).
Catalysis in Acylation Chemistry
Mennenga et al. (2015) synthesized and polymerized 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate, a compound related to 4-(Piperazin-1-yl)pyridin-2-amine. They found that these compounds were effective catalysts in acylation chemistry, particularly in the acylation of tert-butanol (Mennenga, T., Dorn, J. G., Menzel, J.-P., & Ritter, H., 2015).
Dopamine Receptor Ligands
Fang-wei (2013) synthesized a compound related to 4-(Piperazin-1-yl)pyridin-2-amine and found that it had potential as a dopamine D4 receptor ligand. This suggests possible applications in neurological or psychiatric medicine (Fang-wei, Y., 2013).
Antitumor Activity
Daldoom et al. (2020) synthesized N1-(indan-5-yl)amidrazones incorporating piperazines, including structures related to 4-(Piperazin-1-yl)pyridin-2-amine. They found that these compounds displayed antitumor activity against breast cancer cells, highlighting their potential in cancer treatment (Daldoom, E. S., Zahra, J. A., Sabri, S., et al., 2020).
Pharmacological Properties in Platelet Aggregation
Parlow et al. (2010) discovered a piperazinyl glutamate pyridine, structurally related to 4-(Piperazin-1-yl)pyridin-2-amine, with potent properties in inhibiting platelet aggregation. This could have significant implications in cardiovascular medicine (Parlow, J. J., Burney, M., Case, B., et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to act as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and its inhibition can have significant effects on neurological processes.
Mode of Action
If we consider the action of similar compounds, they interact with their targets (like acetylcholinesterase) and inhibit their activity . This inhibition can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby affecting nerve signal transmission.
Biochemical Pathways
Based on the action of similar compounds, it can be inferred that the cholinergic pathway, which involves the neurotransmitter acetylcholine, could be affected . Inhibition of acetylcholinesterase would prevent the breakdown of acetylcholine, potentially leading to an overstimulation of cholinergic nerves.
Result of Action
Based on the action of similar compounds, one can infer that the inhibition of acetylcholinesterase could lead to changes in nerve signal transmission, potentially affecting various neurological processes .
Propriétés
IUPAC Name |
4-piperazin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYXHYUAEBLISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651726 | |
| Record name | 4-(Piperazin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)pyridin-2-amine | |
CAS RN |
470442-95-6 | |
| Record name | 4-(Piperazin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B1385819.png)
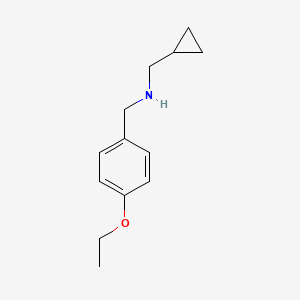
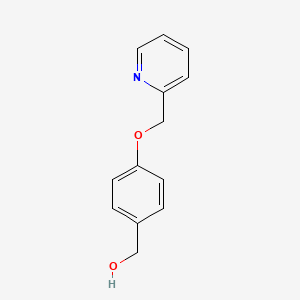
![[3-(2-Methylpropoxy)phenyl]methanol](/img/structure/B1385823.png)
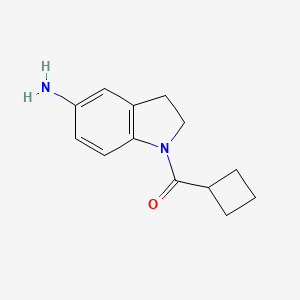


![2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1385833.png)
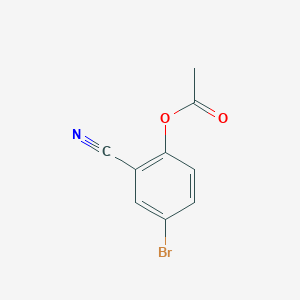
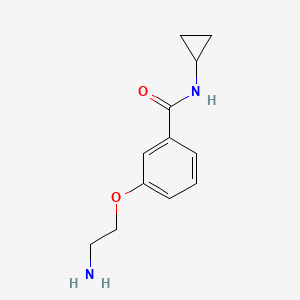
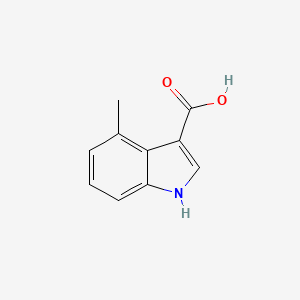
![(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid](/img/structure/B1385838.png)

![2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1385840.png)